11-(琥珀酰亚胺氧基)十一烷基二甲基乙氧基硅烷;95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

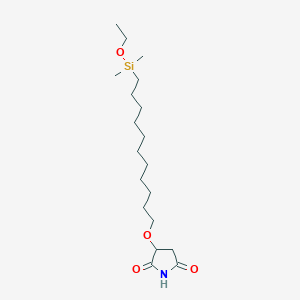

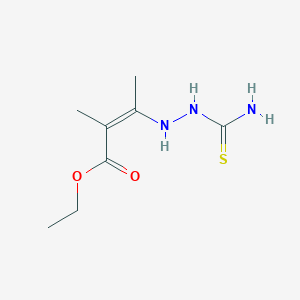

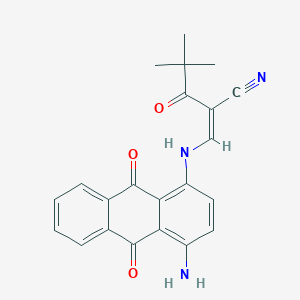

11-(Succinimidyloxy)undecyldimethylethoxysilane, also known as succinimidyl undecylenate, is a chemical compound used in various fields such as medical research, environmental research, and industrial research. It is a liquid substance and its chemical family is organoethoxysilane .

Molecular Structure Analysis

The molecular formula of 11-(Succinimidyloxy)undecyldimethylethoxysilane is C19H37NO4Si . Its molecular weight is 371.59 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of 11-(Succinimidyloxy)undecyldimethylethoxysilane are as follows :科学研究应用

生物传感器应用的表面改性

11-(琥珀酰亚胺氧基)十一烷基二甲基乙氧基硅烷通过修饰表面以固定生物受体,在生物传感器领域得到广泛应用。一项研究重点介绍了其在环氧树脂聚合物 SU-8 表面上接枝所需官能团的应用,用于生物传感器开发。此过程涉及使用与 SU-8 上的环氧基或羟基反应的交联剂,从而通过碳二亚胺/琥珀酰亚胺化学固定生物分子,例如人免疫球蛋白 G (HIgG)。使用荧光成像技术证实了改性表面对生物传感器应用的有效性,证明了这种化学物质在增强生物传感器功能和特异性方面的潜力 (Deepu、Sai 和 Mukherji,2009 年)。

粘合聚合物和水凝胶

在粘合聚合物和水凝胶的开发中,11-(琥珀酰亚胺氧基)十一烷基二甲基乙氧基硅烷在创造具有特定功能的材料中发挥着至关重要的作用。例如,该化学物质参与合成用于自由基聚合的单体,这对于生产水性粘合剂配方至关重要。这些单体在水性介质中表现出显着的抗水解性,并且在自由基聚合中具有高反应性,表明它们在为各种应用创造耐用且可靠的粘合剂方面的重要性 (Lamparth 等人,2014 年)。

用于环境监测的酶固定化

该化合物的应用延伸到环境监测,其中它有助于酶在表面上的固定,用于检测污染物。一个值得注意的例子是微过氧化物酶-11 在不同底物上的共价固定,增强了其在氧化反应中的催化活性。这种改性提高了亚砜化反应的产率和对映选择性,证明了 11-(琥珀酰亚胺氧基)十一烷基二甲基乙氧基硅烷通过提高固定化酶的性能在环境应用中的效用 (Kadnikova 和 Kostić,2003 年)。

生物分子在硅表面的固定化

此外,这种化学试剂有助于将生物分子固定在硅表面上,从而能够开发用于生物传感和诊断目的的高级材料。在硅晶片上形成自组装单层的技术,用于生物分子的共价连接,展示了 11-(琥珀酰亚胺氧基)十一烷基二甲基乙氧基硅烷在表面化学改性中的多功能性和效率。这些应用对于材料科学的进步至关重要,尤其是在为医疗保健和环境监测创建灵敏且特异的检测系统方面 (Sam 等人,2010 年)。

安全和危害

11-(Succinimidyloxy)undecyldimethylethoxysilane is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is advised to avoid breathing vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water, and to seek medical advice if irritation occurs .

作用机制

Target of Action

It is known to be used as a chemical intermediate in scientific research and industrial applications .

Pharmacokinetics

It is known that the hydrolysis product of this compound is ethanol , which is metabolized to acetaldehyde and acetic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 11-(Succinimidyloxy)undecyldimethylethoxysilane. For instance, additional ethanol may be formed by reaction with moisture and water . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .

生化分析

Biochemical Properties

11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% plays a crucial role in biochemical reactions, particularly in the immobilization of enzymes and proteins on surfaces. This compound reacts with primary amines present in proteins and enzymes, forming stable amide bonds. For instance, it can interact with lysine residues on proteins, facilitating their attachment to surfaces. This interaction is essential for creating biosensors and other bioanalytical devices .

Cellular Effects

The effects of 11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% on various cell types and cellular processes are significant. This compound can influence cell adhesion, proliferation, and differentiation by modifying the extracellular matrix or cell surface proteins. It has been observed to affect cell signaling pathways, including those involved in cell growth and apoptosis. Additionally, it can alter gene expression and cellular metabolism by modifying the cellular microenvironment .

Molecular Mechanism

At the molecular level, 11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% exerts its effects through covalent bonding with biomolecules. The succinimidyloxy group reacts with primary amines, forming stable amide bonds. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For example, it can inhibit proteases by modifying their active sites or activate enzymes by stabilizing their active conformations. Changes in gene expression can occur due to alterations in the cellular microenvironment caused by the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% can change over time. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of moisture, leading to the formation of ethanol and other byproducts. Long-term exposure to this compound can result in changes in cellular function, including alterations in cell signaling and gene expression. These effects are often studied in both in vitro and in vivo settings to understand the compound’s stability and degradation .

Dosage Effects in Animal Models

The effects of 11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% vary with different dosages in animal models. At low doses, the compound can enhance cell adhesion and proliferation, while at high doses, it may cause cytotoxicity and adverse effects. Threshold effects are observed, where a specific concentration range is required to achieve the desired biological activity without causing toxicity. High doses can lead to oxidative stress, inflammation, and other toxic effects .

Metabolic Pathways

11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by modifying enzyme activity and altering metabolite levels. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, 11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cell membrane or cytoplasm, depending on its interactions with cellular components. The compound’s distribution can influence its biological activity and effectiveness in various applications .

Subcellular Localization

The subcellular localization of 11-(Succinimidyloxy)undecyldimethylethoxysilane; 95% is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cell membrane, where it can interact with membrane proteins and influence cell signaling. Its localization can also affect its stability and degradation within the cell .

属性

IUPAC Name |

3-[11-[ethoxy(dimethyl)silyl]undecoxy]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4Si/c1-4-24-25(2,3)15-13-11-9-7-5-6-8-10-12-14-23-17-16-18(21)20-19(17)22/h17H,4-16H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFPOVMPUFEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCCCCCCCCCOC1CC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)